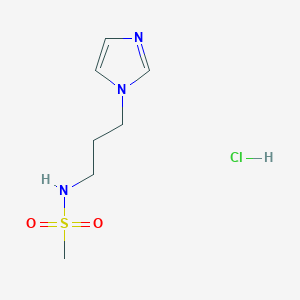

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride

Description

Historical Context and Development

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride (CAS: 1198416-83-9) emerged as part of broader efforts to develop imidazole-sulfonamide hybrids for therapeutic applications. The compound's design leverages the pharmacological synergy between imidazole rings, known for metal-binding and hydrogen-bonding capabilities, and sulfonamide groups, which enhance solubility and target specificity. Early synthetic routes for related imidazole derivatives involved nucleophilic substitution reactions, such as the reaction of imidazole with acrylonitrile followed by hydrogenation. This compound was first reported in patent literature during investigations into thromboxane synthetase inhibitors and antihypertensive agents. Its hydrochloride salt form became prominent due to improved aqueous solubility, critical for biological testing.

Significance in Chemical and Biochemical Research

This compound has been pivotal in:

- Enzyme Inhibition Studies : As a carbonic anhydrase inhibitor analog, it informs drug design for cancer and glaucoma.

- Antimicrobial Research : Imidazole-sulfonamide hybrids demonstrate activity against Gram-positive and Gram-negative bacteria.

- Coordination Chemistry : The imidazole moiety facilitates metal complex formation, enabling catalytic and diagnostic applications.

Recent work highlights its role in synthesizing ruthenium(II)-p-cymene complexes for selective cytotoxicity in hypoxic tumor environments.

Classification within Imidazole-Sulfonamide Compound Family

The compound belongs to two structural classes:

Its dual functionality enables interactions with both hydrophobic (via imidazole) and polar (via sulfonamide) biological targets.

Nomenclature and Chemical Identification Parameters

Systematic Nomenclature:

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1198416-83-9 | |

| Molecular Formula | C₇H₁₄ClN₃O₂S | |

| Molecular Weight | 239.72 g/mol | |

| SMILES | CS(=O)(=O)NCCCN1C=CN=C1.Cl | |

| InChI Key | LBBQXFPPRNQMCX-UHFFFAOYSA-N |

X-ray crystallography of analogous compounds confirms the planar imidazole ring and tetrahedral sulfonamide geometry, critical for target binding.

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S.ClH/c1-13(11,12)9-3-2-5-10-6-4-8-7-10;/h4,6-7,9H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBQXFPPRNQMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-83-9 | |

| Record name | Methanesulfonamide, N-[3-(1H-imidazol-1-yl)propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Preparation of the Key Intermediate: N-(3-Aminopropyl)imidazole

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide hydrochloride begins with the preparation of N-(3-aminopropyl)imidazole, a crucial intermediate. A robust and industrially feasible method involves a two-step reaction starting from imidazole:

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile to yield N-cyanoethyl imidazole. This reaction introduces a nitrile group via Michael addition, forming the cyanoethylated intermediate.Step 2: Catalytic Hydrogenation

The nitrile group in N-cyanoethyl imidazole is hydrogenated to a primary amine using Raney nickel as a catalyst under high-pressure hydrogen (10 MPa) and elevated temperature (~125 °C). The reaction is carried out in anhydrous methanol saturated with ammonia to prevent side reactions and improve yield.

After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed by distillation under reduced pressure. The product, N-(3-aminopropyl)imidazole, is obtained by collecting the fraction distilled at approximately 140 °C under 5 mmHg vacuum, yielding a high-purity intermediate with an 82% yield relative to N-cyanoethyl imidazole.

- Mild reaction conditions

- High yield and purity

- Low-cost raw materials

- Minimal by-products and environmental pollution

- Scalable for industrial production

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Imidazole + Acrylonitrile → N-cyanoethyl imidazole | Mild, solvent: methanol | High | Michael addition |

| 2 | N-cyanoethyl imidazole + H2 → N-(3-aminopropyl)imidazole | Raney Ni catalyst, 10 MPa H2, 125 °C, 5 h | 82% | Hydrogenation, distillation purification |

Source: Patent CN103450090A, 2013

The next critical step is the introduction of the methanesulfonamide group onto the N-(3-(1H-imidazol-1-yl)propyl) moiety. This typically involves the reaction of the primary amine with methanesulfonyl chloride under controlled conditions to form the sulfonamide linkage.

Reaction:

N-(3-aminopropyl)imidazole reacts with methanesulfonyl chloride in an organic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated.Conditions:

The reaction is conducted at low temperatures (0 to 5 °C) initially to control the exotherm, then allowed to warm to room temperature for completion.Workup:

The product is isolated by aqueous workup, extraction, and purification by crystallization or chromatography.Conversion to Hydrochloride Salt:

The free base methanesulfonamide derivative is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl solution), yielding the stable hydrochloride salt form.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Sulfonamide formation | N-(3-aminopropyl)imidazole + CH3SO2Cl → N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide | 0–5 °C to RT, base present | Controlled addition, base neutralizes HCl |

| Salt formation | Free base + HCl → Hydrochloride salt | Room temperature, solvent-dependent | Improves stability and solubility |

Note: While detailed experimental protocols for this step specific to N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide hydrochloride are limited in the literature, this sulfonamide formation strategy is well-established for analogous compounds.

Analytical and Purification Techniques

Purification:

Distillation under reduced pressure is employed for intermediates like N-(3-aminopropyl)imidazole. For the sulfonamide product, purification may involve recrystallization or chromatographic techniques to achieve high purity.Characterization:

Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 NMR (^13C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are standard methods for confirming structure and purity.Yield and Purity:

The hydrogenation step yields about 82% of the amine intermediate. Subsequent sulfonamide formation yields typically range from moderate to high, depending on reaction optimization.

Summary Table of Preparation Methods

| Stage | Compound | Reagents | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|---|

| 1 | N-cyanoethyl imidazole | Imidazole + Acrylonitrile | Mild, methanol solvent | High | None specified | Michael addition |

| 2 | N-(3-aminopropyl)imidazole | N-cyanoethyl imidazole + H2 | Raney Ni, 10 MPa, 125 °C, 5 h | 82% | Distillation (140 °C/5 mmHg) | Hydrogenation |

| 3 | N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide | N-(3-aminopropyl)imidazole + Methanesulfonyl chloride + Base | 0–5 °C to RT | Moderate to high | Crystallization/Chromatography | Sulfonamide formation |

| 4 | Hydrochloride salt | Free base + HCl | RT, solvent-dependent | Quantitative | Crystallization | Salt formation |

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

This compound is extensively utilized in the synthesis of new drug candidates. Its unique molecular structure allows it to target specific biological pathways associated with diseases such as cancer and infections.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potential as an inhibitor of critical enzymes involved in tumor progression .

- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens, including those responsible for tuberculosis .

Biochemical Research

Overview:

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride serves as a valuable tool in enzyme inhibition studies and protein interaction analyses.

Applications:

- Enzyme Inhibition Studies: It has been used to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Protein Interaction Studies: The compound aids in understanding protein-protein interactions, which are crucial for elucidating cellular processes and disease mechanisms.

Therapeutic Applications

Overview:

The compound shows promise in treating conditions related to inflammation and immune response.

Potential Uses:

- Anti-inflammatory Medications: Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

- Immunomodulatory Effects: Research indicates that this compound may enhance or suppress immune responses, offering potential applications in autoimmune diseases .

Diagnostic Tools

Overview:

In clinical settings, N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride can be incorporated into assays for detecting specific biomolecules.

Benefits:

- Enhanced Sensitivity: The compound has been shown to improve the sensitivity and accuracy of diagnostic tests, which is critical for early disease detection .

- Biomarker Detection: Its application in assays facilitates the detection of biomarkers associated with various diseases, aiding in diagnosis and monitoring treatment efficacy.

Material Science

Overview:

The unique properties of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride make it suitable for creating novel materials.

Applications:

- Novel Materials Development: Researchers are exploring its use in developing materials with enhanced solubility and stability, which can be beneficial for drug formulation and delivery systems .

- Industrial Applications: The compound's properties are being investigated for potential applications in various industrial sectors, including coatings and polymers.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting cancer/infections | Effective against cancer cell lines |

| Biochemical Research | Enzyme inhibition, protein interactions | Insights into metabolic pathways |

| Therapeutic Applications | Anti-inflammatory and immunomodulatory effects | Potential new anti-inflammatory medications |

| Diagnostic Tools | Assays for biomarker detection | Improved sensitivity and accuracy |

| Material Science | Development of novel materials | Enhanced solubility and stability |

Mécanisme D'action

The mechanism of action of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions .

Comparaison Avec Des Composés Similaires

Structural Features and Pharmacological Targets

The table below compares the target compound with structurally related methanesulfonamide derivatives:

Key Observations :

Solubility and Physicochemical Properties

- Hydrochloride Salts : Both the target compound and A61603 utilize HCl salts to improve aqueous solubility. However, A61603’s bulky tetrahydronaphthalene group may reduce solubility relative to the target compound’s linear propyl chain .

- Molecular Weight : The derivative (piperazinyl-pyrimidine) has a higher molecular weight (~600 g/mol) due to its complex substituents, likely impacting bioavailability compared to the target compound (~300 g/mol) .

Research Findings and Gaps

- Anti-Tumor Activity : The target compound demonstrated tumor growth inhibition in murine models, though its mechanism (e.g., kinase inhibition, apoptosis induction) remains uncharacterized .

- Receptor Specificity: A61603’s α1A-adrenoceptor agonism and BMY7378’s dual 5-HT1A/α1D antagonism suggest divergent therapeutic applications compared to the target compound’s anti-tumor focus .

- Data Limitations : Direct comparative efficacy data (e.g., IC50 values, toxicity profiles) are absent in the provided evidence, necessitating further experimental validation.

Activité Biologique

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride is C7H13N3O2S·HCl, with a molecular weight of 239.73 g/mol. The compound features an imidazole ring, which is significant in many biological processes, particularly in drug development. The methanesulfonamide group enhances solubility and reactivity, making it suitable for various medicinal applications.

Synthesis Methods

The synthesis typically involves the reaction of 1H-imidazole with 3-chloropropylmethanesulfonamide. This reaction can be optimized for yield and purity using controlled conditions in both laboratory and industrial settings .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 1H-imidazole with 3-chloropropylmethanesulfonamide |

| 2 | Purification through crystallization or chromatography |

| 3 | Characterization using NMR and mass spectrometry |

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, modulating enzyme activity and influencing various biochemical pathways .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Antimicrobial Activity:

Studies have shown that derivatives of imidazole exhibit significant antibacterial properties against various pathogens. For instance, compounds similar to N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Enzyme Inhibition:

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may modulate enzymes related to inflammation and immune responses, suggesting applications in anti-inflammatory therapies .

Therapeutic Applications:

The compound's unique structure allows it to be explored as a candidate for treating conditions such as infections, cancer, and inflammatory diseases. Its ability to interact with biological targets makes it valuable in pharmaceutical development .

Case Studies and Research Findings

Several studies highlight the biological activity of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride:

- Study on Antibacterial Properties : Jain et al. synthesized imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder well diffusion method. Their findings indicated that certain derivatives exhibited potent activity against common bacterial strains .

- Enzyme Interaction Studies : Research demonstrated that compounds containing the imidazole moiety can effectively inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .

Comparative Analysis with Similar Compounds

A comparison table illustrates how N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride stands against other known compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride | Imidazole ring + methanesulfonamide group | Antimicrobial, enzyme inhibitor |

| Sulfamethoxazole | Sulfonamide without imidazole | Broad-spectrum antibiotic |

| Ciprofloxacin | Fluoroquinolone structure | Antibiotic with different action |

| Metformin | Biguanide structure | Antidiabetic |

The unique combination of an imidazole ring with a methanesulfonamide group potentially offers novel therapeutic pathways not found in other compounds.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) is the primary method for determining purity, with a typical acceptance criterion of 99.0–101.0% for anhydrous bases . Quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d6) can cross-validate results, especially for detecting residual solvents or byproducts . Ensure calibration with certified reference standards to minimize systematic errors.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodology : A common route involves reacting methanesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine in anhydrous tetrahydrofuran (THF) under nitrogen. Key parameters include:

- Maintaining temperatures below 25°C to avoid side reactions (e.g., over-sulfonation) .

- Using triethylamine (Et3N) as a base to neutralize HCl byproducts .

- Purification via recrystallization from ethanol/water mixtures to achieve >99% purity .

Q. What storage conditions are recommended to ensure compound stability?

- Methodology : Store in airtight glass containers at 2–8°C, protected from light and moisture. Stability studies indicate degradation (<5%) occurs under accelerated conditions (40°C/75% RH) over 6 months . Use inert gas (argon) purging for long-term storage to prevent oxidation.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-III can elucidate bond angles, torsion angles, and protonation states. For example, the imidazole ring’s planarity and sulfonamide group geometry (C–S–O bond angles) are critical for confirming tautomeric forms . Pair with DFT calculations (e.g., B3LYP/6-311++G**) to validate experimental data .

Q. What strategies address discrepancies in reported biological activity data?

- Methodology : Variations in antimicrobial assays (e.g., broth microdilution vs. agar diffusion) may explain conflicting MIC values. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria). For receptor-binding studies (e.g., GPCRs), ensure uniform cell lines (HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) .

Q. How can impurities be identified and quantified during scale-up synthesis?

- Methodology : Use LC-MS/MS to detect trace impurities (e.g., unreacted 3-(1H-imidazol-1-yl)propan-1-amine or methanesulfonic acid derivatives). For quantification, develop a validated UPLC method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. What are the challenges in characterizing dynamic protonation states under physiological conditions?

- Methodology : The imidazole ring’s pKa (~6.95) results in pH-dependent protonation, affecting solubility and receptor interactions. Use potentiometric titration (e.g., Sirius T3) to determine pKa values and correlate with logP (octanol/water partition coefficient) for bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.